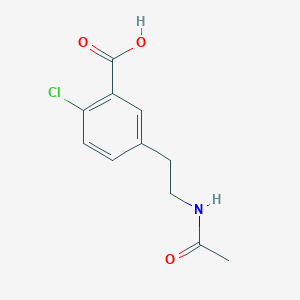

2-Chloro-5-(2-acetamidoethyl)benzoic acid

Description

Contextualization within the Scientific Landscape of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a cornerstone of organic chemistry and are prevalent in both natural and synthetic contexts. researchgate.net As one of the simplest aromatic carboxylic acids, benzoic acid serves as a fundamental building block for a vast array of more complex molecules. researchgate.netchemicalbook.com These derivatives are widely utilized across various industries, including pharmaceuticals, agrochemicals, and materials science. nih.govannexechem.comontosight.ai

In the pharmaceutical sector, the benzoic acid scaffold is a key component in numerous therapeutic agents. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. chemicalbook.comnih.gov For instance, salicylic (B10762653) acid, a hydroxylated benzoic acid derivative, is a well-known analgesic and anti-inflammatory agent. Furthermore, benzoic acid and its salts, like sodium benzoate, are frequently used as preservatives in food, cosmetics, and pharmaceutical formulations to prevent microbial contamination. chemicalbook.comnih.govannexechem.com The versatility of benzoic acid also extends to its role as an intermediate in the synthesis of dyes, fragrances, and polymers. annexechem.comontosight.ai

Significance of the 2-Chloro-5-substituted Benzoic Acid Core in Organic and Medicinal Chemistry

The substitution pattern of the benzoic acid ring profoundly influences its chemical and biological properties. The 2-chloro-5-substituted benzoic acid core is a specific structural motif that has been explored in the development of various functional molecules. The presence of a chlorine atom at the ortho position (C2) and another substituent at the meta position (C5) relative to the carboxylic acid group creates a unique electronic and steric environment.

Halogen substituents, such as chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Chloro-substituted benzoic acids are versatile precursors in the synthesis of agrochemicals and pharmaceuticals. nih.gov For example, 2-chlorobenzoic acid is a known precursor for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov

The 2-chloro-5-substitution pattern is found in various compounds investigated for their potential as active pharmaceutical ingredients (APIs) and as intermediates in organic synthesis. anshulchemicals.comsdichem.com For instance, 2-amino-5-chlorobenzoic acid is a valuable intermediate for anti-inflammatory and antimicrobial drugs, as well as for dyes and pigments. anshulchemicals.comguidechem.com Similarly, 2-chloro-5-nitrobenzoic acid serves as an intermediate for APIs, dyes, and pigments. sdichem.com The specific arrangement of substituents on this core structure allows for fine-tuning of the molecule's properties for specific applications.

Overview of Related Acetamidoethyl-Containing Compounds and Their Research Relevance

The acetamidoethyl group [-CH2CH2NHC(O)CH3] is another important functional group that can impart specific properties to a molecule. Compounds containing this moiety have been investigated for a variety of pharmacological activities. The amide functionality within this group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems.

For example, derivatives of phenoxy acetamide (B32628) have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities. nih.gov Research has shown that the presence of halogen substituents on the phenoxy ring can enhance the anti-inflammatory function of these acetamide derivatives. nih.gov Furthermore, acetamide derivatives have been explored as potential antidepressant, tranquilizer, and anticonvulsant agents. nih.gov In a different context, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and studied for their potential as non-steroidal anti-inflammatory drugs with selectivity for the COX-2 enzyme. mdpi.com These examples highlight the diverse research relevance of the acetamidoethyl and related acetamido functionalities in the quest for new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 2-Chloro-5-(2-acetamidoethyl)benzoic Acid

| Property | Value |

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)NCCC1=CC(=C(C=C1)C(=O)O)Cl |

| InChI Key | Not readily available |

Note: Data for this table is compiled from publicly available chemical databases. Some specific experimental values may not be available.

Table 2: Overview of Related Compounds and Their Research Areas

| Compound Class | Core Structure | Research Significance |

| Benzoic Acid Derivatives | Benzoic Acid | Antimicrobial, anti-inflammatory, food preservative, synthesis intermediate. chemicalbook.comnih.gov |

| 2-Chloro-5-Substituted Benzoic Acids | 2-Chloro-5-X-Benzoic Acid | Pharmaceutical and agrochemical intermediates, building blocks for APIs. nih.govanshulchemicals.comsdichem.com |

| Acetamido-Containing Compounds | R-NHC(O)CH3 | Anti-inflammatory, analgesic, anticancer, antidepressant activities. nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-acetamidoethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-5-4-8-2-3-10(12)9(6-8)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCUFJDLSWFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 2 Acetamidoethyl Benzoic Acid

Retrosynthetic Strategies for the 2-Chloro-5-(2-acetamidoethyl)benzoic Acid Scaffold

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule to identify plausible starting materials and synthetic pathways. The primary disconnections focus on the most synthetically accessible bonds, namely the amide bond and the carbon-carbon bond linking the ethyl side chain to the aromatic ring.

A key disconnection is at the amide bond of the acetamidoethyl moiety. This functional group interconversion (FGI) leads to the precursor 2-chloro-5-(2-aminoethyl)benzoic acid . This amine intermediate can then be acylated in a final step using a suitable acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Further disconnection of the ethylamino side chain from the benzene (B151609) ring suggests two main strategies. The first involves breaking the bond between the ring and the ethyl group, leading to a synthon representing a 2-chloro-5-carboxyphenyl group and a two-carbon unit containing the amino functionality. This could point towards electrophilic substitution reactions, such as Friedel-Crafts acylation, on a 2-chlorobenzoic acid derivative, followed by transformations to introduce the amine. A second strategy involves disconnecting at the C-N bond of the side chain, which is generally less synthetically favorable.

These disconnections logically lead to key precursors such as 2-chlorobenzoic acid, 2-chloro-5-aminobenzoic acid, or 2-chloro-5-nitrobenzoic acid, which serve as foundational starting materials for the forward synthesis.

Synthetic Routes from Key Precursors

The synthesis commencing from 2-chlorobenzoic acid requires the introduction of the 2-acetamidoethyl side chain at the C-5 position. One potential route is through a Friedel-Crafts acylation reaction. For instance, 2-chlorobenzoic acid could be reacted with chloroacetyl chloride under Lewis acid catalysis to introduce a -COCH₂Cl group at the 5-position. Subsequent reaction with ammonia (B1221849) or a protected amine, followed by reduction of the ketone and acylation, would yield the target compound.

Alternatively, modern cross-coupling reactions provide a versatile approach. The 2-chlorobenzoic acid can first be halogenated (e.g., brominated or iodinated) at the 5-position. The resulting 5-halo-2-chlorobenzoic acid derivative can then undergo palladium-catalyzed coupling reactions, such as a Heck reaction with N-vinylacetamide or a Sonogashira coupling with an appropriately protected amino-acetylene followed by reduction, to construct the desired side chain.

Using 2-chloro-5-aminobenzoic acid as a starting material leverages the existing amine functionality. A common strategy involves converting the amino group into a more versatile functional group via a Sandmeyer reaction. The amine is first diazotized with sodium nitrite (B80452) in the presence of a strong acid. google.com The resulting diazonium salt can then be converted to an iodo or bromo group. This halogenated intermediate can then participate in palladium-catalyzed cross-coupling reactions as described in section 2.2.1 to build the ethyl side chain. The synthesis would conclude with the re-introduction of the nitrogen functionality and subsequent N-acylation.

Another approach could involve the direct alkylation of the aromatic ring, although this is often challenging to control regioselectively.

A highly practical and widely documented approach begins with the nitration of o-chlorobenzoic acid. patsnap.com This reaction yields 2-chloro-5-nitrobenzoic acid as the major product, alongside other isomers like 2-chloro-3-nitrobenzoic acid. google.com Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired 5-nitro isomer. google.comprepchem.com

Table 1: Nitration of o-Chlorobenzoic Acid

| Reactants | Reagents | Temperature | Outcome | Reference(s) |

|---|---|---|---|---|

| o-Chlorobenzoic acid | Concentrated H₂SO₄, solid KNO₃ | 15-20°C | 2-Chloro-5-nitrobenzoic acid | google.com |

| o-Chlorobenzoic acid | 100% H₂SO₄, 80% HNO₃/100% H₂SO₄ | Below 0°C | 2-Chloro-5-nitrobenzoic acid (92% yield) | prepchem.com |

| o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ | 30-40°C | Crude product containing isomers | google.com |

The subsequent step involves the reduction of the nitro group to an amine, yielding 2-chloro-5-aminobenzoic acid. This transformation can be achieved using various reducing agents. google.com Common methods include catalytic hydrogenation with Raney nickel or reduction using metals in acidic or neutral media, such as zinc dust or iron filings. chemicalbook.comprepchem.com

Table 2: Reduction of 2-Chloro-5-nitrobenzoic Acid

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | Raney nickel, H₂, ethanol, room temp. | 2-Amino-5-chlorobenzoic acid | 96% | chemicalbook.com |

| 2-Chloro-5-nitrobenzoic acid | Zinc dust, acetic acid, boiling water | 5-Amino-2-chlorobenzoic acid | ~92% | prepchem.com |

| Chloro-nitro-benzoic acids | Iron reduction medium | Chloro-amino-benzoic acids | 51.8% | googleapis.com |

Once 2-chloro-5-aminobenzoic acid is obtained, the synthesis can proceed as outlined in section 2.2.2, typically via diazotization and subsequent reactions to build the carbon chain, followed by final functional group manipulations.

Detailed Reaction Mechanisms and Conditions for Moiety Introduction

The formation of the acetamidoethyl moiety culminates in an N-acylation reaction. This step typically involves reacting the precursor amine, 2-chloro-5-(2-aminoethyl)benzoic acid, with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution. researchgate.net

The mechanism proceeds via a two-step addition-elimination process. libretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond. Simultaneously, the leaving group (e.g., chloride ion from acetyl chloride or acetate (B1210297) ion from acetic anhydride) is expelled. libretexts.org

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. In the synthesis of precursors to this compound, nitration is a critical initial step.

Nitration: The nitration of o-chlorobenzoic acid is a well-documented method to introduce a nitro group onto the benzene ring. The existing chloro and carboxylic acid groups are deactivating, and their directing effects determine the position of the incoming electrophile (the nitronium ion, NO₂⁺). The chloro group is an ortho-, para- director, while the carboxylic acid group is a meta-director. The substitution occurs predominantly at the 5-position (para to the chloro group and meta to the carboxylic acid group), yielding 2-chloro-5-nitrobenzoic acid. patsnap.com

The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. Temperature control is crucial to minimize the formation of by-products, such as the 2-chloro-3-nitro isomer. patsnap.comprepchem.com Lower temperatures, often below 5°C, have been shown to improve the yield and purity of the desired 2-chloro-5-nitrobenzoic acid. libretexts.org

Table 1: Comparative Analysis of Nitration Conditions for o-Chlorobenzoic Acid

| Reagent System | Temperature | Yield of 2-Chloro-5-nitrobenzoic acid | Reference |

|---|---|---|---|

| Conc. H₂SO₄, Conc. HNO₃ | -5 to 5°C | 95.8% | patsnap.com |

| 100% H₂SO₄, 80% HNO₃ | Below 0°C | 92% | prepchem.com |

| Conc. H₂SO₄, mixed acids | 0 to 5°C | High yield, improved purity | libretexts.org |

Halogenation: While nitration is the primary EAS reaction for this synthetic pathway, halogenation represents another key EAS transformation. For instance, creating a precursor for cross-coupling reactions might involve introducing a bromine or iodine atom onto the 2-chlorobenzoic acid ring. This would typically be achieved using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The regioselectivity would again be governed by the directing effects of the existing substituents.

Friedel-Crafts Acylation: A hypothetical route to introduce the two-carbon side chain involves the Friedel-Crafts acylation of 2-chlorobenzoic acid or its ester derivative with a reagent like chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). niscpr.res.ingoogle.com This would install a chloromethyl ketone group at the 5-position. Subsequent chemical modifications, including reduction of the ketone and transformation of the chloro group, would be necessary to form the desired acetamidoethyl side chain. This electrophilic substitution would yield 2-chloro-5-(chloroacetyl)benzoic acid, a key intermediate for this pathway. niscpr.res.inorganic-chemistry.org

Reduction of Nitro Groups to Amines

The conversion of the nitro group in 2-chloro-5-nitrobenzoic acid to a primary amine is a pivotal step, yielding 2-chloro-5-aminobenzoic acid. This transformation is typically achieved through chemical reduction. Various reducing agents and conditions can be employed for this purpose.

Common methods include:

Metal-Acid Reduction: Historically, metals like zinc, tin, or iron in the presence of an acid (e.g., hydrochloric acid or acetic acid) have been used. libretexts.org A widely cited method involves the use of iron powder with ammonium (B1175870) chloride in an ethanol/water solvent system. patsnap.com This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. This technique is known for its clean reaction profile and high yields.

The resulting 2-chloro-5-aminobenzoic acid is a versatile intermediate, as the newly formed amino group can be further modified, for example, through diazotization reactions.

Table 2: Selected Methods for the Reduction of 2-Chloro-5-nitrobenzoic Acid

| Reducing Agent(s) | Solvent(s) | Conditions | Yield of 2-Chloro-5-aminobenzoic acid | Reference |

|---|---|---|---|---|

| Iron powder, NH₄Cl | Ethanol, Water | Reflux (78-80°C) | 95.1% | patsnap.com |

| Zinc dust, Acetic acid | Water | Boiling | Not specified | libretexts.org |

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine, 2-chloro-5-aminobenzoic acid, serves as a substrate for diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5°C). The product is an aryl diazonium salt, which is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

The resulting diazonium salt can undergo a variety of transformations, most notably Sandmeyer-type reactions, where the diazonium group is replaced by a nucleophile. researchgate.net These reactions are typically catalyzed by copper(I) salts. niscpr.res.in

Halogenation: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the replacement of the diazonium group with a chloro or bromo substituent, respectively. This can be used to synthesize dihalogenated benzoic acid derivatives.

Cyanation: The use of copper(I) cyanide (CuCN) introduces a nitrile (cyano) group, forming a cyanobenzoic acid derivative. This nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine.

Iodination: The introduction of iodine does not typically require a copper catalyst and can be achieved by simply treating the diazonium salt with an aqueous solution of potassium iodide (KI). patsnap.com

These reactions provide a powerful method for introducing a range of functionalities at the 5-position of the 2-chlorobenzoic acid scaffold, which would be difficult to achieve through direct electrophilic substitution. patsnap.comgoogle.comgoogle.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgnih.gov These EWGs stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

In the context of this compound and its precursors, the chloro group at the 2-position is a potential site for nucleophilic attack. The carboxylic acid group at the 1-position and other potential substituents at the 5-position (like a nitro group in an early-stage intermediate) act as activating groups. A nitro group at the 5-position is para to the chloro leaving group, strongly activating the ring for SₙAr. The carboxylic acid group, being meta to the chloro group, provides less stabilization and is therefore a weaker activating group. libretexts.org

Potential nucleophiles for this reaction include alkoxides, amines, and thiols. For example, reacting 2,5-dichlorobenzoic acid with an amine under appropriate conditions could lead to the selective replacement of one of the chlorine atoms, demonstrating the utility of SₙAr in building complex substituted benzoic acids.

Hydrolytic Cleavage and Carboxylic Acid Formation

In many synthetic sequences, the carboxylic acid functional group is protected, often as an ester (e.g., a methyl or ethyl ester), to prevent it from interfering with other reactions. The final step in such a synthesis is the deprotection of this group to regenerate the free carboxylic acid. This is commonly achieved through hydrolytic cleavage.

Hydrolysis can be performed under either acidic or basic conditions:

Base-mediated hydrolysis (Saponification): This is the most common method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate step by adding a strong acid to yield the final carboxylic acid. This method was used in the synthesis of 2-chloro-5-iodobenzoic acid from its ethyl ester precursor. google.comgoogle.com

Acid-catalyzed hydrolysis: This involves heating the ester with a strong acid (e.g., HCl or H₂SO₄) in the presence of water. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products.

Additionally, if a nitrile group (-CN) were introduced (e.g., via a Sandmeyer reaction), it could be hydrolyzed under strong acidic or basic conditions to form a carboxylic acid.

Amide Bond Formation and Coupling Chemistry

The final step in the synthesis of this compound is the formation of the amide bond to create the acetamido group. This involves the acylation of a primary amine precursor, 2-chloro-5-(2-aminoethyl)benzoic acid.

The most common method for this transformation is the reaction of the amine with an acylating agent. libretexts.orgwikipedia.org

Using Acyl Chlorides: Acetyl chloride is a highly reactive acylating agent that readily reacts with amines. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid by-product. wikipedia.org

Using Acid Anhydrides: Acetic anhydride is another effective and commonly used reagent for acetylation. It is less reactive than acetyl chloride, and the reaction may sometimes require gentle heating or a catalyst. The by-product is acetic acid.

Optimization of Synthetic Protocols

Optimizing the synthesis of a multi-substituted compound like this compound is essential for maximizing yield, ensuring purity, and improving process efficiency and safety. Optimization efforts focus on several key parameters for each step of the synthetic sequence.

Reaction Conditions: This includes temperature, pressure, and reaction time. For instance, in the nitration of o-chlorobenzoic acid, controlling the temperature at 0-5°C is critical to minimize the formation of undesired isomers and increase the yield of the 5-nitro product. patsnap.comlibretexts.org

Reagent and Catalyst Selection: The choice of reagents and catalysts can significantly impact the outcome. In the reduction of the nitro group, while various metal-acid systems work, catalytic hydrogenation might be chosen for its cleaner reaction profile and easier product isolation. For cross-coupling reactions, the selection of the specific palladium catalyst and ligands is crucial for achieving high efficiency. researchgate.net

Solvent Effects: The polarity and properties of the solvent can influence reaction rates and selectivity. A comprehensive screening of solvents is often necessary to find the optimal medium for a given transformation. acs.org

Purification Methods: Developing efficient purification protocols is key to obtaining the final product with high purity. This may involve optimizing crystallization conditions to selectively precipitate the desired isomer or employing chromatographic techniques to separate closely related compounds. For example, controlling the pH during the precipitation of 2-chloro-5-aminobenzoic acid allows for its selective isolation from impurities. libretexts.org

Process Scalability: A laboratory-scale synthesis must be adaptable for larger-scale production. This involves selecting reagents that are cost-effective, safe to handle in large quantities, and minimizing the number of synthetic steps and purification procedures. researchgate.net

By systematically adjusting these parameters, each step in the synthesis can be fine-tuned to achieve the most efficient and robust protocol for producing this compound.

Based on a thorough review of available scientific literature, there is no specific information regarding the synthetic methodologies and chemical transformations of the compound "this compound."

Consequently, it is not possible to provide an article that adheres to the requested outline focusing on the investigation of reaction parameters, catalytic system evaluation, or process intensification for this particular molecule. The requested data on its synthesis and chemical behavior are not present in the public domain or scientific databases based on the searches conducted.

Advanced Structural Characterization of 2 Chloro 5 2 Acetamidoethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 2-Chloro-5-(2-acetamidoethyl)benzoic acid, distinct signals corresponding to each unique proton environment are expected. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield. The aromatic protons on the substituted benzene (B151609) ring would present as a complex pattern of doublets and doublets of doublets, with their specific chemical shifts influenced by the electron-withdrawing chloro group and the activating acetamidoethyl group. The two methylene groups (-CH₂CH₂-) of the ethyl chain would likely appear as two distinct triplets, coupled to each other. The acetyl group's methyl protons (-COCH₃) would be a sharp singlet, and the amide proton (-NH-) would appear as a triplet, coupled to the adjacent methylene group.

The ¹³C NMR spectrum provides complementary information by identifying the chemical environment of each carbon atom. The carbon of the carboxylic acid group (-COOH) and the amide carbonyl (-C=O) would resonate at the lowest field. The six carbons of the aromatic ring would appear in the typical aromatic region, with their shifts differentiated by the attached substituents. The two methylene carbons and the single methyl carbon of the acetamidoethyl side chain would appear at the highest field.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~1.95 | Singlet | - | 3H | -COCH₃ |

| ~2.80 | Triplet | ~7.0 | 2H | Ar-CH₂- |

| ~3.40 | Quartet | ~6.8 | 2H | -CH₂-NH |

| ~6.00 | Triplet | ~5.5 | 1H | -NH- |

| ~7.40 | Doublet | ~8.5 | 1H | Aromatic H |

| ~7.50 | Doublet of Doublets | ~8.5, 2.2 | 1H | Aromatic H |

| ~7.85 | Doublet | ~2.2 | 1H | Aromatic H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~23.5 | -COCH₃ |

| ~35.0 | Ar-CH₂- |

| ~41.0 | -CH₂-NH |

| ~128.0 | Aromatic CH |

| ~130.5 | Aromatic C-Cl |

| ~131.0 | Aromatic CH |

| ~133.0 | Aromatic CH |

| ~138.0 | Aromatic C-COOH |

| ~140.0 | Aromatic C-CH₂ |

| ~168.0 | -COOH |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (e.g., LC-MS, ESI-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₁₁H₁₂ClNO₃, the calculated monoisotopic mass is 241.0506 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect the deprotonated molecule [M-H]⁻ at m/z 240.0432 or the protonated molecule [M+H]⁺ at m/z 242.0579, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial characteristic losses.

Key Fragmentation Steps:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of carbon monoxide (-28 Da): From the carboxylic acid group.

Loss of acetic acid (-60 Da): Cleavage of the acetamido group and rearrangement.

Cleavage of the C-N bond: Leading to fragments representing the chloro-benzoic acid moiety and the acetamidoethyl side chain.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ ion at m/z 242.06)

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|

| 224.05 | H₂O | Ion resulting from loss of water |

| 198.07 | C₂H₅NO | Ion resulting from cleavage of the ethylamide side chain |

| 184.05 | C₂H₃NO₂ | Ion resulting from loss of the acetamido group |

| 155.01 | C₂H₅NO + CO | Fragment from the chlorobenzyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). stmarys-ca.edustmarys-ca.edu The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid group, typically spanning from 2500 to 3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The secondary amide functional group would be confirmed by the N-H stretching vibration around 3300 cm⁻¹, the strong C=O stretch (Amide I band) near 1650 cm⁻¹, and the N-H bending vibration (Amide II band) around 1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while the C-Cl stretch would produce an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Secondary Amide |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Alkyl (CH₂) |

| ~1700 | C=O Stretch (strong) | Carboxylic Acid |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300 | C-O Stretch | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. shu.ac.uklibretexts.org The absorption is due to π → π* electronic transitions within the aromatic ring and carbonyl groups. libretexts.org

For this compound, the chromophore is the substituted benzene ring. Benzoic acid itself typically shows two main absorption bands around 230 nm and 273 nm. researchgate.net The presence of substituents on the ring alters the energy of these transitions, leading to shifts in the absorption maxima (λmax). The chloro group, acting as an auxochrome, is expected to cause a slight bathochromic (red) shift to longer wavelengths. The acetamidoethyl group is not directly conjugated with the ring and is expected to have a minimal effect on the λmax values. The resulting spectrum would therefore be a key identifier for the specific substitution pattern of the aromatic ring.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from impurities and for confirming its identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound. ekb.eg A reverse-phase HPLC method would be most suitable for this compound. In this setup, the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase.

The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak would indicate a high degree of purity. The retention time under specific conditions (mobile phase composition, flow rate, column temperature) is a characteristic property that can be used for identity confirmation.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 275 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to assess purity, identify compounds, and monitor the progress of a chemical reaction. chemistryhall.com For this compound, a silica gel plate would be used as the stationary phase (normal-phase chromatography).

The compound, dissolved in a suitable solvent, is spotted onto the plate, which is then placed in a chamber containing a mobile phase (eluent), typically a mixture of a nonpolar and a polar solvent. The components of the sample travel up the plate at different rates depending on their polarity. After development, the plate is visualized, usually under UV light at 254 nm, where the aromatic ring will absorb light and appear as a dark spot. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used for identity confirmation. quizlet.com The presence of a single spot suggests the sample is pure.

Design and Synthesis of Analogs and Derivatives of 2 Chloro 5 2 Acetamidoethyl Benzoic Acid

Systematic Structural Modifications of the Benzoic Acid Core

The carboxylic acid group is a primary site for structural modification. Its conversion into esters, amides, or other bioisosteres can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.

Esterification: The carboxylic acid can be converted to various esters through reactions like Fischer esterification, where the acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid.

Amidation: Synthesis of amide derivatives can be achieved by first converting the benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.netnih.gov The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. researchgate.net This approach is versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen.

Table 1: Potential Modifications of the Benzoic Acid Core

| Original Functional Group | Modified Functional Group | General Method |

|---|---|---|

| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Fischer Esterification |

| Carboxylic Acid (-COOH) | Ethyl Ester (-COOC₂H₅) | Fischer Esterification |

| Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) | Acyl Chloride formation followed by reaction with Ammonia (B1221849) |

Derivatization of the Acetamidoethyl Side Chain

The acetamidoethyl side chain at the 5-position offers numerous opportunities for derivatization to probe its role in molecular interactions. Modifications can include altering the length of the alkyl chain, changing the nature of the acyl group, or modifying the amide bond itself.

Chain Length Variation: The ethyl linker can be shortened to a methyl group or lengthened to a propyl or butyl chain. This would involve starting with the appropriately substituted aminobenzoic acid precursor.

Acyl Group Modification: The terminal acetyl group (CH₃CO-) can be replaced with other acyl groups. For instance, using different acyl chlorides (e.g., propionyl chloride, benzoyl chloride) in the acylation of a 2-chloro-5-(2-aminoethyl)benzoic acid intermediate would yield a variety of N-acyl derivatives.

N-Alkylation: The amide nitrogen can potentially be alkylated, although this can be challenging without affecting other reactive sites on the molecule.

Table 2: Examples of Acetamidoethyl Side Chain Derivatizations

| Original Side Chain | Modified Side Chain | Type of Modification |

|---|---|---|

| -CH₂CH₂NHCOCH₃ | -CH₂CH₂NHCO C₂H₅ | Acyl Group Change (Propionyl) |

| -CH₂CH₂NHCOCH₃ | -CH₂CH₂NHCOPh | Acyl Group Change (Benzoyl) |

| -CH₂CH₂NHCOCH₃ | -CH₂NHCOCH₃ | Chain Length Variation (Acetamidomethyl) |

Exploration of Substituent Effects on the Aromatic Ring

The electronic and steric properties of the aromatic ring are dictated by its substituents. Altering the chlorine atom at the 2-position or introducing new groups at other positions can profoundly influence the molecule's conformation and properties.

The presence of an ortho-chloro substituent can lead to non-planarity between the carboxylic acid group and the aromatic ring, which affects the molecule's internal strain and chemical properties. nih.gov Substituents influence the acidity (pKa) of the benzoic acid; electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. psu.edu

In studies on related 2,5-substituted benzoic acid scaffolds, the nature of the substituent at the 5-position was found to be a significant contributor to binding affinity with target proteins. nih.gov For instance, replacing a flat aromatic ring with a three-dimensional heterocyclic ring has been explored to improve physicochemical properties like solubility. nih.gov The electronic nature of substituents also plays a key role; chloro groups exert a strong inductive electron-withdrawing effect, whereas groups like hydroxyl (-OH) or amino (-NH₂) can have resonance-donating effects that alter the electron distribution across the ring. acs.org

Table 3: Effect of Aromatic Ring Substitutions

| Position | Original Substituent | Potential New Substituent | Expected Effect |

|---|---|---|---|

| 2 | -Cl | -F | Altered steric and electronic properties nih.gov |

| 2 | -Cl | -CH₃ | Increased lipophilicity, altered steric hindrance |

| 6 | -H | -F, -Cl | Introduction of steric bulk, electronic modification researchgate.net |

Synthetic Strategies for Related 2-Chloro-5-substituted Benzoic Acid Compounds

The synthesis of 2-Chloro-5-(2-acetamidoethyl)benzoic acid and its analogs relies on robust synthetic routes that allow for the introduction of diverse functional groups onto the 2-chlorobenzoic acid scaffold. A common and effective strategy begins with commercially available o-chlorobenzoic acid.

A typical multi-step synthesis proceeds as follows:

Nitration: o-Chlorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the 5-position, yielding 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com

Reduction: The nitro group is then reduced to an amino group (-NH₂). This transformation is commonly achieved using reagents like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) or through catalytic hydrogenation. patsnap.comgoogle.com The product of this step is the key intermediate, 2-chloro-5-aminobenzoic acid.

Diazotization and Substitution: The resulting amino group is highly versatile. It can be converted into a diazonium salt, which can then be substituted with a variety of functional groups. For example, a Sandmeyer reaction can introduce another chloro, bromo, or cyano group. google.com Treatment with potassium iodide yields 2-chloro-5-iodobenzoic acid. patsnap.com

From the 2-chloro-5-aminobenzoic acid intermediate, the acetamidoethyl side chain can be constructed through various synthetic pathways, such as multi-step sequences involving acylation, reduction, and alkylation reactions.

Another advanced strategy for creating diversity is ortholithiation . Using a strong base like sec-butyllithium, 2-chlorobenzoic acid can be deprotonated at the 6-position, adjacent to the chlorine atom. The resulting lithiated species can be quenched with various electrophiles to introduce substituents at this position, yielding 2-chloro-6-substituted benzoic acids. researchgate.net

Table 4: Key Synthetic Reactions for 2-Chloro-5-substituted Benzoic Acids

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | patsnap.comgoogle.com |

| Reduction | 2-Chloro-5-nitrobenzoic acid | Fe, NH₄Cl, Ethanol/Water | 2-Chloro-5-aminobenzoic acid | patsnap.comgoogle.com |

| Diazotization/Iodination | 2-Chloro-5-aminobenzoic acid | 1. NaNO₂, H₂SO₄ 2. KI | 2-Chloro-5-iodobenzoic acid | patsnap.com |

| Diazotization/Chlorination | 2-Amino-5-sulfamoylbenzoic acid | 1. NaNO₂, HCl 2. CuCl | 2-Chloro-5-sulfamoylbenzoic acid | google.com |

Computational Chemistry and Molecular Modeling of 2 Chloro 5 2 Acetamidoethyl Benzoic Acid

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chloro-5-(2-acetamidoethyl)benzoic acid, docking simulations can be employed to forecast its binding affinity and mode of interaction with various protein targets. For instance, studies on structurally related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, have utilized molecular docking to investigate their interactions with cyclooxygenase (COX) enzymes. mdpi.comnih.gov Such simulations can elucidate key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site.

The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. Docking software, such as AutoDock Vina, can then be used to generate a series of possible binding poses and score them based on their predicted binding energy. mdpi.com Lower binding energy values typically indicate a more stable ligand-receptor complex.

Table 1: Example of Molecular Docking Data for a Related Benzoic Acid Derivative with COX-2

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivative | COX-2 (Homo sapiens) (5F1A) | -7.8 | Tyr385, Arg513, Ser530 |

| Salicylic (B10762653) acid (control) | COX-2 (Homo sapiens) (5F1A) | -6.1 | Tyr385, Arg513 |

Note: This data is illustrative and based on studies of similar compounds, not this compound itself. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scienceforecastoa.com For derivatives of this compound, QSAR analysis can be instrumental in identifying the physicochemical properties that govern their therapeutic effects. This allows for the rational design of new derivatives with enhanced activity.

In a typical QSAR study, a series of analogues is synthesized, and their biological activity is determined. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each compound. mdpi.com Statistical methods, like multiple linear regression, are employed to develop an equation that correlates these descriptors with the observed activity. nih.gov

A study on 2-chlorobenzoic acid derivatives, for example, revealed that their antimicrobial activity was governed by topological and molecular connectivity indices. nih.gov Such models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Table 2: Key Descriptors in a Hypothetical QSAR Model for Derivatives

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Hydrophobic | Membrane permeability and target binding |

| Molar Refractivity (MR) | Steric | Receptor fit and binding |

| Dipole Moment | Electronic | Polar interactions with the target |

In Silico Studies for Elucidating Binding Mechanisms

Beyond predicting binding affinity, in silico studies can provide a detailed picture of the binding mechanism of this compound and its derivatives at the molecular level. These studies often combine molecular docking with more advanced techniques like molecular dynamics simulations to understand the dynamic nature of the ligand-receptor interaction.

By analyzing the docked poses, researchers can identify the specific amino acid residues that form crucial interactions with the ligand. nih.gov For example, the carboxylic acid group might form hydrogen bonds with polar residues, while the chloro-substituted phenyl ring could engage in hydrophobic or halogen bonding interactions. Understanding these mechanisms is critical for explaining the observed structure-activity relationships and for designing mutations in the target protein to validate the binding mode. Studies on similar benzoic acid derivatives have successfully used these methods to understand their interaction with enzymes like COX-2. mdpi.comnih.gov

Predictive Modeling of Absorption, Distribution, and Metabolism (ADME) Properties

The therapeutic efficacy of a drug is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico models are increasingly used in the early stages of drug discovery to predict the ADME profile of compounds, helping to identify candidates with favorable pharmacokinetic properties. researchgate.netresearchgate.net

For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions are often based on physicochemical descriptors and adherence to guidelines like Lipinski's rule of five. mdpi.com For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been performed to assess their drug-likeness. nih.gov

Table 3: Predicted ADME Properties for a Hypothetical Benzoic Acid Derivative

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good absorption and diffusion |

| LogP | 1-3 | Balanced solubility and permeability |

| H-bond Donors | < 5 | Good membrane permeability |

| H-bond Acceptors | < 10 | Good membrane permeability |

| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |

Note: These are generalized desirable values and not specific predictions for this compound.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional conformation of a molecule plays a crucial role in its ability to bind to a biological target. Conformational analysis of this compound can identify its low-energy, biologically active conformations. Studies on related molecules like 2-chlorobenzoic acid have shown that the orientation of the carboxylic acid group relative to the phenyl ring can be influenced by intramolecular interactions. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time, both in solution and when bound to a receptor. researchgate.net MD simulations can reveal the stability of the ligand-receptor complex, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process. For derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, MD simulations have been used to validate the stability of the ligand within the binding site of target proteins. scispace.com These simulations can help to refine the understanding of the binding mechanism and provide a more accurate prediction of binding free energies.

Biological Activity and Mechanistic Investigations of 2 Chloro 5 2 Acetamidoethyl Benzoic Acid and Its Analogs

Enzymatic Inhibition Profiling

Cyclooxygenase (COX-1, COX-2) Inhibition (In Vitro)

No data is available.

Lipoxygenase (LOX) Inhibition (In Vitro)

No data is available.

Glycosidase (α-glucosidase, α-amylase) Inhibition (In Vitro)

No data is available.

Antimicrobial Spectrum Analysis (In Vitro)

Antibacterial Potency

No data is available.

Antifungal Efficacy

No data is available.

Receptor Binding and Functional Assays (In Vitro)

In the realm of in vitro studies, the binding affinity and functional activity of 2,5-substituted benzoic acid analogs have been characterized through various sophisticated assay methodologies.

Cell-Based Competitive Binding Assays

A significant area of research for 2,5-substituted benzoic acid derivatives has been their development as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy. nih.govnih.gov Competitive binding assays, such as fluorescent polarization, have been instrumental in quantifying the binding affinity of these compounds. In these assays, the displacement of a fluorescently labeled probe from the target protein by the test compound is measured, allowing for the determination of the inhibitor constant (Ki).

One study detailed the structure-activity relationship (SAR) of a series of 2,5-substituted benzoic acid-based Mcl-1/Bfl-1 dual inhibitors. nih.gov The core scaffold was designed to mimic the interaction between the carboxyl group of the inhibitors and a conserved arginine residue (Arg263) in the binding groove of Mcl-1. nih.gov The binding affinities of several analogs were determined, highlighting the importance of specific substitutions at the 2 and 5 positions of the benzoic acid ring. For instance, compound 24 from this series demonstrated potent and equipotent binding to both Mcl-1 and Bfl-1 with Ki values of 100 nM. nih.gov

| Compound | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) |

|---|---|---|---|---|

| Analog 1 | 1.5 ± 0.2 | 1.5 ± 0.2 | >25 | >25 |

| Analog 2 | >50 | >100 | >100 | >100 |

| Analog 24 | 0.10 ± 0.01 | 0.10 ± 0.02 | >25 | 12.5 ± 1.2 |

Fluorescent Ligand Binding Assays (e.g., NanoBRET)

Fluorescent ligand binding assays, such as NanoBioluminescence Resonance Energy Transfer (NanoBRET), represent a powerful technology for studying ligand-receptor interactions in living cells. promega.com This assay relies on energy transfer from a NanoLuc luciferase donor, typically fused to a receptor of interest, to a fluorescently labeled ligand (acceptor). promega.combmglabtech.com The proximity-dependent nature of BRET allows for real-time monitoring of ligand binding. nih.govnih.gov

While there is no specific literature detailing the use of NanoBRET assays for 2-Chloro-5-(2-acetamidoethyl)benzoic acid, this technology is broadly applicable to various target classes, including G-protein coupled receptors (GPCRs). researchgate.net The methodology involves expressing a NanoLuc-fused receptor in cells and then treating them with a fluorescently labeled analog of the compound of interest. Binding events result in a BRET signal, which can be competed away by unlabeled ligands, allowing for the determination of binding affinities (Ki) and association/dissociation kinetics. bmglabtech.comnih.gov This approach offers a significant advantage over traditional radioligand binding assays by enabling measurements in a more physiological, live-cell context. researchgate.net

Investigation of Anti-inflammatory Effects (e.g., Leukocyte Infiltration Studies in Animal Models)

The anti-inflammatory potential of benzoic acid derivatives has been explored in various preclinical models. A study on a series of fluoren-9-ylalkanoic and alkylbenzoic acids demonstrated their ability to inhibit the adherence of neutrophils to endothelial cells in vitro. nih.gov This inhibition of leukocyte adhesion is a critical step in the inflammatory cascade, suggesting a potential mechanism for anti-inflammatory activity. nih.gov

In a more direct investigation of anti-inflammatory effects in vivo, a study on the salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, utilized a lipopolysaccharide (LPS)-induced inflammation model in rats. nih.gov Administration of this compound led to a significant reduction in key inflammatory parameters. nih.gov Another study on 5-acetamido-2-hydroxy benzoic acid and its derivatives reported anti-inflammatory effects in a carrageenan-induced paw edema model in rats, a classic assay for evaluating anti-inflammatory drugs. mdpi.commdpi.com These findings in structurally related compounds suggest that this compound may also possess anti-inflammatory properties, though direct experimental evidence is currently unavailable.

Assessment of Antioxidant Activity (In Vitro)

The antioxidant capacity of chemical compounds is frequently assessed through a variety of in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidant metals. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov These assays rely on spectrophotometric changes that occur upon the reduction of a colored radical or metal complex by an antioxidant.

Currently, there is no published data specifically evaluating the in vitro antioxidant activity of this compound. Such studies would be necessary to determine if this compound possesses direct radical scavenging or metal-chelating properties.

Elucidation of Molecular Mechanisms of Action (In Vitro)

The molecular mechanism of action for analogs of this compound has been elucidated in the context of their anti-cancer activity. The 2,5-substituted benzoic acid derivatives that act as dual inhibitors of Mcl-1 and Bfl-1 function by disrupting the protein-protein interaction between these anti-apoptotic proteins and pro-apoptotic BH3-only proteins. nih.gov By binding to the BH3-binding groove of Mcl-1 and Bfl-1, these small molecules mimic the action of pro-apoptotic proteins, thereby liberating effector proteins like Bax and Bak to initiate the apoptotic cascade. nih.govnih.gov

For other benzoic acid analogs with anti-inflammatory effects, the proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923). mdpi.comnih.gov Additionally, the inhibition of leukocyte adhesion by some benzoic acid derivatives has been shown to be mediated by targeting β2-integrins, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18). nih.gov

Pharmacological Evaluation in Non-Human Models

The in vivo pharmacological effects of benzoic acid analogs have been demonstrated in non-human models, primarily in the context of inflammation. As mentioned previously, the anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was confirmed in an LPS-induced rat model, where it reduced systemic inflammatory markers. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown efficacy in the carrageenan-induced paw edema model in rats, indicating a peripheral anti-inflammatory effect. mdpi.com

These studies in animal models provide a basis for the potential pharmacological activities of this compound, although specific in vivo evaluations of this particular compound have not been reported in the available literature.

Analgesic Activity Assessment (e.g., Writhing Test, Hot Plate Test in Rodents)

The analgesic potential of compounds is frequently evaluated using rodent models that measure response to noxious stimuli. The acetic acid-induced writhing test and the hot plate test are standard methods to assess peripheral and central analgesic effects, respectively.

The writhing test induces a visceral inflammatory pain response through the intraperitoneal injection of acetic acid. scirp.org This chemical stimulus triggers the release of inflammatory mediators like prostaglandins (PGE2 and PGF2α) and lipoxygenase products from phospholipids, which excite pain receptors. scirp.org The efficacy of a test compound is measured by its ability to reduce the number of characteristic abdominal constrictions, or "writhes," compared to a control group. scirp.org

Studies on analogs of this compound demonstrate significant activity in this model. For instance, a study on 5-acetamido-2-hydroxy benzoic acid derivatives, which share the acetamido and benzoic acid moieties, showed dose-dependent reductions in writhing behavior. One derivative, designated PS1 (5-acetamido-2-hydroxy benzoic acid), reduced the number of abdominal writhes by 52% and 83% at doses of 20 mg/kg and 50 mg/kg, respectively. mdpi.com Another analog, PS3, achieved a 74% and 75% reduction in painful activity at the same respective doses. mdpi.comnih.gov These findings suggest a potent peripheral analgesic effect, likely mediated through the inhibition of prostaglandin (B15479496) synthesis. scirp.orgmdpi.com

Similarly, another related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which features a chloro-substituted benzoic acid structure, also demonstrated a significant, dose-dependent decrease in nociceptive response in the writhing test, indicating superior analgesic activity compared to acetylsalicylic acid. nih.gov

The hot plate test is used to evaluate central antinociceptive activity, where the response is a more complex process involving supraspinal pathways. researchgate.net In this test, the latency of an animal's response to a thermal stimulus (such as licking its paws or jumping) is measured. researchgate.net Research on 5-acetamido-2-hydroxy benzoic acid and its derivatives also included evaluation via the hot plate method to investigate their in-vivo anti-nociceptive activity. mdpi.comnih.gov

| Compound | Dose (mg/kg) | Reduction in Writhing (%) | Source |

|---|---|---|---|

| PS1 (5-acetamido-2-hydroxy benzoic acid) | 20 | 52% | mdpi.com |

| PS1 (5-acetamido-2-hydroxy benzoic acid) | 50 | 83% | mdpi.com |

| PS3 (5-phenylacetamidosalicylic acid) | 20 | 74% | mdpi.comnih.gov |

| PS3 (5-phenylacetamidosalicylic acid) | 50 | 75% | mdpi.comnih.gov |

| 4-(4-((4-formylphenoxy)methyl)-1H-1,2,3-trizol-1-yl)benzoic acid | 50 | 81% | healthinformaticsjournal.com |

In Vivo Efficacy Studies in Animal Models

In vivo efficacy studies in animal models are crucial for determining the therapeutic potential of a compound. For benzoic acid derivatives, these studies extend beyond initial pain assessments to more complex models of inflammation and neuropathy.

The research on 5-acetamido-2-hydroxy benzoic acid derivatives represents a clear example of an experimental, prospective, and interventional study designed to evaluate the in vivo therapeutic efficacy of these compounds in nociception models. nih.gov The acetic acid writhing test and hot plate test are key components of these in vivo studies. mdpi.comnih.gov The results from these models indicate that structural modifications, such as changing substituent groups on the core molecule, can significantly enhance analgesic activity. For example, the benzyl (B1604629) derivative (PS3) showed a greater reduction in painful activity compared to acetaminophen (B1664979) and the parent compound, 5-acetamido-2-hydroxy benzoic acid. mdpi.comnih.gov

These studies confirm that the analgesic effects observed are dose-dependent. acs.org For example, one novel compound tested in the writhing assay showed a significant reduction in pain response at doses of 20 mg/kg, 40 mg/kg, and 60 mg/kg. acs.org This dose-response relationship is a critical finding in in vivo efficacy studies.

Academic Research Applications and Future Directions for 2 Chloro 5 2 Acetamidoethyl Benzoic Acid

Role as Versatile Intermediates in Complex Organic Synthesis

The utility of substituted benzoic acids as foundational materials in organic synthesis is well-established, and 2-Chloro-5-(2-acetamidoethyl)benzoic acid is a prime example of a versatile intermediate. Benzoic acid derivatives are precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. anshulchemicals.comontosight.aiontosight.aiwikipedia.org The specific structure of this compound offers multiple reactive sites for elaboration into more complex molecules.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling the linkage to other molecules. The chloro-substituent on the aromatic ring can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. Furthermore, the acetamidoethyl side chain can be modified; for instance, the amide bond can be hydrolyzed to reveal a primary amine, which can then be used for further functionalization. This multi-functionality makes the compound a valuable building block for creating libraries of compounds for screening purposes or for the targeted synthesis of complex organic structures.

Contribution to the Development of Novel Chemical Probes and Markers

The development of chemical probes and markers is essential for visualizing and understanding biological processes at the molecular level. The scaffold of this compound is suitable for the design of such tools. The benzoic acid moiety can be functionalized with fluorophores, biotin (B1667282) tags, or other reporter groups. The acetamidoethyl side chain could potentially mimic peptide structures or other biological motifs, allowing for targeted delivery or interaction with specific biomolecules.

While direct research on this specific compound as a chemical probe is not extensively documented, the principles of probe design suggest its potential. For example, derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized and investigated for biological activities, demonstrating the utility of the chloroacetamido functional group in creating bioactive molecules. researchgate.netresearchgate.net By analogy, this compound could serve as a core structure for developing probes to investigate enzyme activity, receptor binding, or other cellular events.

Exploration in Materials Science and Industrial Chemistry Research

In the realm of materials science, benzoic acid derivatives are utilized as building blocks for polymers and other functional materials. ontosight.ai The structure of this compound is conducive to this application. The carboxylic acid group allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters or polyamides. The presence of the amide group in the side chain can promote intermolecular hydrogen bonding, which can influence the mechanical and thermal properties of the resulting polymer.

The aromatic core and chloro-substituent can also impart specific properties, such as thermal stability or flame retardancy, to materials. In industrial chemistry, substituted benzoic acids are important intermediates. chemicalbook.com The synthesis and modification of compounds like this compound contribute to the broader field of fine chemical manufacturing, providing access to novel structures for various industrial applications.

Advancements in Methodologies for Substituted Benzoic Acid Synthesis

The synthesis of polysubstituted benzoic acids like this compound requires strategic and efficient chemical methods. Research in this area focuses on improving yield, reducing environmental impact, and increasing the diversity of accessible structures. Several modern synthetic methodologies are applicable.

One common industrial approach is the oxidation of substituted toluenes using catalysts like cobalt or manganese naphthenates. chemicalbook.com For laboratory-scale synthesis, potassium permanganate (B83412) is often used. wikipedia.org Another powerful technique is the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids. chempedia.info

For introducing specific substitution patterns, multi-step sequences are often necessary. These can include:

Nitration and Reduction: A common strategy involves the nitration of a substituted benzoic acid precursor, followed by reduction of the nitro group to an amine. google.compatsnap.com This amine can then be further modified. A process for preparing 2-chloro-5-aminobenzoic acid, a related precursor, involves the nitration of ortho-chloro-benzoic acid followed by reduction. google.com

Sandmeyer Reaction: This reaction allows for the conversion of an amino group on an aromatic ring into various other substituents, including halogens, via a diazonium salt intermediate. google.comgoogle.com

Hydrolysis: Often, the final step in a synthesis is the hydrolysis of an ester or another precursor to yield the free benzoic acid. google.com

The table below summarizes some of the key synthetic approaches.

| Synthetic Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation of Alkylbenzenes | Direct oxidation of a methyl or ethyl group on the benzene (B151609) ring to a carboxylic acid. | KMnO₄, O₂, Co/Mn catalysts | wikipedia.orgchemicalbook.comgoogle.comyoutube.com |

| Carbonation of Grignard Reagents | Reaction of an aryl magnesium halide with carbon dioxide (CO₂) to form a carboxylate, followed by acidification. | Mg, CO₂, H₃O⁺ | chempedia.info |

| Nitration/Reduction/Acylation | A multi-step sequence to introduce an amino group, which is then acylated. This is relevant for installing the acetamidoethyl side chain. | HNO₃/H₂SO₄, Fe/HCl, Acetic Anhydride (B1165640) | google.compatsnap.com |

| Sandmeyer Reaction | Conversion of a primary aromatic amine to a diazonium salt, which is then substituted. Useful for introducing the chloro-substituent. | NaNO₂, HCl, CuCl | google.comgoogle.com |

Theoretical Investigations into Structure-Function Relationships

Theoretical and computational studies provide deep insights into how the molecular structure of a compound governs its physical properties and chemical reactivity. For this compound, such investigations can predict its conformation, electronic properties, and potential for intermolecular interactions.

Crystallographic studies on similar molecules, such as 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid, reveal details about bond angles, dihedral angles between aromatic rings, and the formation of intramolecular hydrogen bonds. researchgate.net These studies show that molecules can adopt specific conformations, such as V-shapes, and form dimers in the solid state through hydrogen bonding between their carboxyl groups. researchgate.net

Computational methods, like Density Functional Theory (DFT), can be used to model:

Molecular Geometry: Predicting the most stable three-dimensional arrangement of the atoms.

Electronic Distribution: Mapping the electron density to identify nucleophilic and electrophilic sites, which is crucial for predicting reactivity.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Acidity (pKa): Calculating the acidity of the carboxylic acid group, which is influenced by the electron-withdrawing chloro-substituent.

Opportunities for Further Research in Chemical Biology and Drug Discovery (Excluding Clinical Human Trials)

The unique structure of this compound opens up numerous avenues for future research in the preclinical stages of chemical biology and drug discovery.

Fragment-Based Drug Discovery: The compound itself can be considered a molecular fragment. It can be used in screening assays to identify weak binding to biological targets like enzymes or receptors. Hits from such screens can then be optimized and elaborated into more potent lead compounds.

Scaffold for Library Synthesis: Leveraging its multiple reactive sites, the compound is an ideal starting point for creating diverse chemical libraries through combinatorial chemistry. These libraries can be screened against a wide range of biological targets to identify new bioactive molecules. Benzoic acid derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. nih.govpreprints.orgnih.gov

Development of Targeted Covalent Inhibitors: The chloro-substituent on the aromatic ring, while generally stable, could be replaced with a more reactive group to create a targeted covalent inhibitor. The rest of the molecule would serve to direct the compound to the active site of a specific protein, where the reactive group would form a permanent covalent bond, leading to irreversible inhibition.

Pro-drug Design: The carboxylic acid group can be esterified to create pro-drugs with improved membrane permeability and oral bioavailability. These esters would then be hydrolyzed by enzymes in the body to release the active carboxylic acid.

The potential applications are summarized in the table below.

| Research Area | Potential Application of the Compound | Key Structural Feature |

|---|---|---|

| Chemical Biology | Core structure for creating targeted chemical probes or activity-based probes. | Multiple functionalization sites (acid, chloro, amide). |

| Drug Discovery (Preclinical) | Scaffold for combinatorial library synthesis to screen for new bioactive agents. | Versatile intermediate nature. |

| Medicinal Chemistry | Starting point for the design of targeted covalent inhibitors or pro-drugs. | Carboxylic acid and chloro-substituent. |

| Fragment-Based Screening | Use as a fragment to identify initial hits against protein targets. | Relatively small size and diverse functionality. |

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(2-acetamidoethyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of chloro-substituted benzoic acid derivatives typically involves multi-step reactions, including substitution, hydrolysis, and coupling. For example:

- Substitution reactions : Use nucleophiles (e.g., amines) under basic conditions (e.g., K₂CO₃) in polar solvents like DMF .

- Acetamidoethyl group introduction : React 2-chloro-5-aminobenzoic acid with acetyl chloride in the presence of a base.

- Purification : Recrystallization or column chromatography to isolate the product.

Optimization strategies include adjusting stoichiometry, temperature, and catalyst loading. Continuous flow reactors may enhance yield and purity for scale-up .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

X-ray crystallography is the gold standard. Key steps:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) for small-molecule crystals .

- Refinement : Employ SHELXL for structure solution and refinement. The triclinic space group P1 is common for similar benzoic acid derivatives .

- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots .

Example crystallographic parameters:

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 4.8774, 9.470, 12.719 |

| α, β, γ (°) | 106.784, 97.222, 92.444 |

| V (ų) | 556.1 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.0 ppm for acetamido methyl protons) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and ~1650 cm⁻¹ (amide C=O) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 257.06 for C₁₁H₁₁ClNO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

- Cross-validation : Combine XRD with DFT calculations to validate bond lengths and angles .

- Dynamic NMR : Assess rotational barriers of the acetamidoethyl group to explain splitting patterns .

- Data repositories : Compare results with the Cambridge Structural Database (CSD) for similar compounds .

Q. What strategies address low yields in the synthesis of derivatives?

Q. How does the acetamidoethyl group influence biological activity, and what assays are suitable for evaluation?

- Target binding : Molecular docking studies to predict interactions with enzymes (e.g., kinases) .

- In vitro assays : Measure IC₅₀ values using fluorescence-based enzyme inhibition assays .

- SAR analysis : Compare with analogs (e.g., 2-chloro-5-(trifluoromethyl)benzoic acid) to identify critical substituents .

Methodological Challenges

Q. What are the limitations of crystallographic data for this compound?

Q. How to design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- HPLC monitoring : Track degradation products using a C18 column and UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.